Aminooxyacetamide hydrochloride

Description

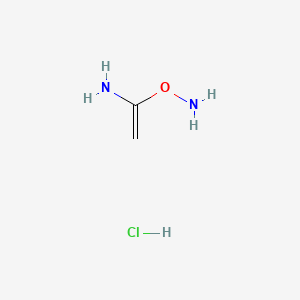

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

54488-65-2 |

|---|---|

Molecular Formula |

C2H7ClN2O2 |

Molecular Weight |

126.54 g/mol |

IUPAC Name |

2-aminooxyacetamide;hydrochloride |

InChI |

InChI=1S/C2H6N2O2.ClH/c3-2(5)1-6-4;/h1,4H2,(H2,3,5);1H |

InChI Key |

BIUQVFWWPLIJJU-UHFFFAOYSA-N |

SMILES |

C=C(N)ON.Cl |

Canonical SMILES |

C(C(=O)N)ON.Cl |

Origin of Product |

United States |

Mechanistic Biochemistry and Molecular Interactions of Aminooxyacetamide Hydrochloride

Elucidation of Gamma-Aminobutyric Acid Transaminase (GABA-T) Inhibition by Aminooxyacetamide Hydrochloride

This compound, often referred to as aminooxyacetic acid (AOAA), is a well-established inhibitor of GABA-T, the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. patsnap.com This inhibition leads to an increase in GABA levels in the brain, a mechanism that has been widely studied to understand the functional roles of the GABAergic system. jneurosci.org

Kinetic Studies of GABA-T Inhibition by this compound

Kinetic studies are crucial for characterizing the potency and mechanism of enzyme inhibitors. For this compound, in vitro studies have determined its inhibitory concentration (IC50) against GABA-T. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A comparative study of various anticonvulsant drugs on GABA-T activity revealed that aminooxyacetic acid is a potent inhibitor of the enzyme. nih.gov

Table 1: In Vitro Inhibition of GABA-T by Aminooxyacetic Acid and Other Compounds

| Compound | IC50 (µM) |

|---|---|

| Aminooxyacetic acid | 2.7 |

| Gabaculine | 1.8 |

| γ-acetylenic GABA | 150 |

| γ-vinyl GABA | 350 |

Data sourced from a comparative study on the inhibition of GABA-alpha-oxoglutarate aminotransferase. nih.gov

The low micromolar IC50 value for aminooxyacetic acid underscores its high potency as a GABA-T inhibitor, comparable to other well-known catalytic inhibitors. nih.gov While this provides a measure of its inhibitory strength, detailed kinetic parameters such as the inhibition constant (Ki) and the Michaelis-Menten constant (Km) for the interaction between this compound and GABA-T are not extensively detailed in the currently available scientific literature.

Structural Basis of this compound-GABA-T Interaction

The precise three-dimensional structural details of the interaction between this compound and the GABA-T enzyme are not yet fully elucidated through methods like X-ray crystallography or NMR spectroscopy in the public scientific literature. However, the mechanism of inhibition is understood to be non-specific, targeting the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor essential for the transaminase's catalytic activity. GABA-T, like other transaminases, relies on PLP to facilitate the transfer of an amino group from GABA to α-ketoglutarate. Aminooxy compounds, such as this compound, are known to react with the aldehyde group of PLP, forming a stable oxime derivative. This reaction effectively sequesters the cofactor, rendering the enzyme inactive. This proposed mechanism is consistent with the potent and broad-spectrum inhibitory activity of aminooxyacetic acid against PLP-dependent enzymes.

Impact on GABA Degradation Pathways

The primary metabolic pathway for GABA in the brain involves its transamination to succinic semialdehyde, a reaction catalyzed by GABA-T. Succinic semialdehyde is then oxidized to succinate (B1194679) by succinic semialdehyde dehydrogenase, which subsequently enters the Krebs cycle. By potently inhibiting GABA-T, this compound effectively blocks the initial and rate-limiting step in GABA degradation. patsnap.com This blockade leads to a significant and rapid accumulation of GABA in various brain regions. nih.gov Studies have shown that following the administration of aminooxyacetic acid, the degradation of GABA is substantially reduced, leading to a measurable increase in its concentration. jneurosci.org

Modulation of Neurotransmitter Systems by this compound

The inhibition of GABA-T by this compound has profound effects on neurotransmitter systems, primarily by augmenting the levels and turnover of GABA.

Direct Effects on Gamma-Aminobutyric Acid (GABA) Levels and Turnover

Administration of this compound leads to a direct and marked increase in the concentration of GABA in the brain. nih.gov This effect is a direct consequence of the inhibition of its primary catabolic enzyme, GABA-T. The rate of GABA accumulation can be used as an index of GABA turnover. Research has demonstrated that following the administration of aminooxyacetic acid, there is a time-dependent increase in brain GABA levels. nih.gov

Table 2: Effect of Aminooxyacetic Acid on GABA Accumulation Rate in Rat Cerebellum

| Time Post-Administration | Rate of GABA Accumulation (µmol/g/min) |

|---|---|

| First 15 minutes | 0.086 |

| After 15 minutes | 0.034 |

Data reflects the biphasic nature of GABA accumulation following intravenous administration of aminooxyacetic acid. nih.gov

This elevation of GABA levels enhances inhibitory neurotransmission throughout the central nervous system.

Regional Specificity of GABA Accumulation

The accumulation of GABA following the administration of this compound is not uniform throughout the brain; rather, it exhibits regional specificity. Studies in rats have shown that the extent of GABA increase varies across different brain areas. For instance, following the administration of aminooxyacetic acid, significant elevations in GABA have been observed in regions such as the cortex, hippocampus, and striatum. nih.gov This regional variation is likely due to differences in the basal activity of GABA-T, the rate of GABA synthesis, and the density of GABAergic neurons in these areas.

Influence on GABA Synthesis (e.g., Glutamate (B1630785) Decarboxylase activity)

A pivotal aspect of this compound's mechanism of action lies in its impact on the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. The synthesis of GABA from glutamate is catalyzed by the enzyme glutamate decarboxylase (GAD). Research indicates that this compound, often referred to as aminooxyacetic acid (AOAA) in scientific literature, does not directly enhance GABA synthesis by stimulating GAD. In fact, studies have shown that at concentrations sufficient to inhibit GABA degradation, this compound does not significantly affect the activity of glutamate decarboxylase in vivo. nih.gov

One study investigating the accumulation of GABA in the rat brain after administration of aminooxyacetic acid concluded that the compound inhibits GABA-transaminase (GABA-T), the enzyme responsible for GABA degradation, by nearly 100% without producing any considerable effect on GAD activity. nih.gov This finding is crucial as it clarifies that the observed increase in GABA levels following this compound administration is primarily due to the inhibition of its breakdown, rather than an enhancement of its synthesis.

Indirect Influence on Other Neurotransmitter Homeostasis

The elevation of GABA levels by this compound initiates a cascade of indirect effects on other major neurotransmitter systems, reflecting the intricate balance and interplay that governs brain function.

Crosstalk with Glutamatergic Neurotransmission

The relationship between the inhibitory GABAergic system and the excitatory glutamatergic system is tightly regulated. Alterations in GABAergic tone, as induced by this compound, can significantly impact glutamatergic neurotransmission. Studies have revealed that the neurotoxic effects observed with high doses of this compound are not a direct action of the compound on neurons but are instead mediated indirectly through the activation of N-methyl-D-aspartate (NMDA) receptors, a key component of the glutamatergic system. nih.gov This suggests that the profound inhibition of GABA degradation and the subsequent imbalance in the GABA/glutamate ratio can lead to a state of excitotoxicity, where excessive activation of glutamate receptors, particularly NMDA receptors, results in neuronal damage. nih.gov

Effects on Monoaminergic Systems (e.g., Dopamine (B1211576), Serotonin) in Research Models

The influence of this compound extends to the monoaminergic systems, which include crucial neurotransmitters like dopamine and serotonin (B10506) that regulate mood, motivation, and motor control. mdpi.com Research in animal models has demonstrated that the elevation of brain GABA concentrations by this compound can modulate the activity of these systems. For instance, pretreatment with aminooxyacetic acid has been shown to inhibit the hyperactivity syndrome in rats that is induced by increasing brain serotonin levels. This suggests that the increased GABAergic inhibition can dampen the behavioral responses mediated by the serotonergic system. Furthermore, aminooxyacetic acid has also been observed to inhibit locomotor activity that is dependent on the dopaminergic system. These findings indicate that the widespread increase in GABAergic tone following this compound administration can exert a regulatory influence on both serotonin and dopamine pathways. The turnover rates of dopamine and its metabolites have been shown to be affected by alterations in other neurotransmitter systems, highlighting the interconnectedness of these pathways. nih.gov

Investigation of this compound's Interaction with Pyridoxal Phosphate-Dependent Enzymes

This compound is a well-established general inhibitor of pyridoxal phosphate (PLP)-dependent enzymes. wikipedia.org PLP, the active form of vitamin B6, is a critical cofactor for a vast array of enzymes involved in amino acid metabolism. The inhibitory action of this compound stems from its ability to react with the PLP cofactor, thereby inactivating the enzyme. wikipedia.org

The primary target in the context of its neurological effects is GABA-transaminase (GABA-T), a PLP-dependent enzyme. wikipedia.org However, its inhibitory activity is not limited to GABA-T. Research has shown that this compound also inhibits other key PLP-dependent enzymes, including:

Aspartate aminotransferase (AAT): This enzyme plays a crucial role in the malate-aspartate shuttle, a key process for transferring reducing equivalents from the cytoplasm to the mitochondria. Inhibition of AAT can disrupt cellular energy metabolism. wikipedia.orgnih.gov

Alanine (B10760859) aminotransferase (ALT): Another important enzyme in amino acid metabolism, the inhibition of which can have metabolic consequences. nih.gov In vitro studies have shown that alanine aminotransferase is more sensitive to inhibition by aminooxyacetate than aspartate aminotransferase, although in liver cell incubations, the latter was more rapidly inactivated. nih.gov

Kynurenine (B1673888) aminotransferases (KATs): These enzymes are involved in the kynurenine pathway, which metabolizes tryptophan. Inhibition of KATs by aminooxyacetic acid can decrease the production of kynurenic acid, a neuroactive metabolite. nih.govnih.govresearchgate.net

Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE): These are key enzymes in the transsulfuration pathway, which is responsible for the synthesis of cysteine and other sulfur-containing compounds. Aminooxyacetic acid has been shown to inhibit both CBS and CSE. caymanchem.comnih.gov

The broad-spectrum inhibitory action of this compound on PLP-dependent enzymes underscores the complexity of its biochemical profile and explains the wide range of physiological effects observed with its use.

Preclinical Research Methodologies and Applications of Aminooxyacetamide Hydrochloride

In Vitro Studies and Cellular Models

In vitro studies are fundamental to understanding the effects of aminooxyacetamide hydrochloride at the cellular and molecular levels. These studies provide a controlled environment to investigate specific mechanisms without the complexities of a whole organism.

Cell Culture Systems for Investigating this compound's Cellular Mechanisms

Cell culture serves as a versatile tool for exploring the basic cellular and molecular biology underlying the effects of this compound. nih.gov

Primary Neuronal Cultures: Researchers utilize primary cortical cultures derived from embryonic rodents to study the effects of compounds on neuronal viability and morphology. nih.gov For instance, after exposure to a substance, changes in dendritic morphology and cell mortality can be assessed. nih.gov

Immortalized Cell Lines: Immortalized cell lines, which can be cultured for extended periods, are also employed. nih.gov However, it's important to note that these cell lines can accumulate mutations over time, potentially altering their phenotype and creating a less physiological model system. nih.gov

Co-culture Models: To better mimic the complex interactions within tissues, co-culture systems are used. These models, which involve growing multiple cell types together, are crucial for understanding the cell-type-specific responses to a compound. researchgate.net For example, a co-culture representing the human lung epithelial tissue barrier can be used to study the biochemical effects on each specific cell type. researchgate.net

3D Cell Culture Models: Three-dimensional (3D) cell culture systems, such as those using collagen-based scaffolds, offer a more physiologically relevant environment compared to traditional 2D cultures. These models can show high morphological and genomic similarity to in vivo tissues. mdpi.com

General Cell Culture Techniques: The process of cell culture involves several key steps:

Thawing and Plating: Cryopreserved cells are rapidly thawed and transferred to a culture vessel with fresh medium. nih.gov

Maintenance and Passaging: As cells grow and deplete nutrients, they are subcultured by detaching them from the vessel and transferring a subset to a new culture. nih.gov

Cryopreservation: For long-term storage, cells are suspended in a cryoprotective agent like DMSO and frozen at a controlled rate. nih.gov

Receptor Binding and Enzyme Activity Assays

To understand how this compound interacts with specific molecular targets, receptor binding and enzyme activity assays are employed.

Receptor Binding Assays: These assays measure the affinity of a compound for a particular receptor. While specific binding data for this compound is not detailed in the provided context, general methodologies involve using labeled ligands to compete with the test compound for receptor binding sites.

Enzyme Activity Assays: These assays are crucial for determining if a compound inhibits or activates a particular enzyme. amsbio.com A variety of methods are available, including:

Continuous Assays: These assays monitor the enzyme reaction in real-time, providing information about the mode of interaction, and are suitable for high-throughput screening. nih.gov

Two-Step Assays: Often used for enzymes like zinc-containing histone deacetylases, these assays involve a deacetylation step followed by a detection step. nih.gov

Coupled Assays: These assays link the primary enzyme reaction to a secondary reaction that produces a detectable signal, such as the production of ADP or ATP. nih.gov

Redox Dye Reduction Assays: The activity of some enzymes, like D-amino acid oxidase (DAAO), can be measured by the reduction of redox dyes, which results in a color change. nih.gov

Table 1: Common Enzyme Assay Techniques

| Assay Type | Principle | Application Example |

|---|---|---|

| Continuous Assay | Real-time monitoring of enzyme reaction. | Classification of histone deacetylase 8 inhibitors. nih.gov |

| Two-Step Assay | Separation of the primary enzymatic reaction from the signal detection step. | Monitoring the activity of zinc-containing histone deacetylases. nih.gov |

| Coupled Assay | Linking the primary enzyme reaction to a secondary, detectable reaction. | Measuring iPGM activity by converting the product to ATP for a bioluminescence output. nih.gov |

| Redox Dye Reduction | Measuring enzyme activity through the color change of a redox dye. | Determining D-amino acid oxidase (DAAO) activity. nih.gov |

Neurochemical Profiling in Cultured Neuronal Systems

Cultured neuronal systems are instrumental in understanding how this compound may alter neurochemical profiles.

Glutamate (B1630785) Excitotoxicity Models: Primary cortical cultures from rat embryos are used to study the neurotoxic effects of glutamate. nih.gov Researchers can analyze changes in gene expression and kinase activity following glutamate exposure to understand the molecular pathways involved in neuronal death. nih.gov For example, studies have identified genes like BTG2, NPAS4, and CCN1 as being significantly differentially expressed after glutamate treatment in neurons. nih.gov

Neurotransmitter Imbalance Studies: Rodent models can be used to investigate the effects of compounds on neurotransmitter levels. For instance, propionic acid (PPA) is used to induce behavioral and neuro-inflammatory changes in rats, leading to reduced GABA and elevated glutamate levels. nih.gov This model allows researchers to study the potential of therapeutic agents to restore neurotransmitter balance. nih.gov

Studies on Neuronal Excitability and Synaptic Transmission in Isolated Preparations

To investigate the direct effects of this compound on neuronal communication, researchers use isolated preparations like synaptosomes.

Synaptosome Preparations: Synaptosomes are isolated nerve terminals that contain the machinery for neurotransmitter release, uptake, and storage, as well as postsynaptic receptors. nih.gov They are prepared from brain tissue through homogenization and differential centrifugation. nih.gov These preparations are valuable for studying how chemical compounds affect synapse function. nih.gov

In Vivo Animal Models for Mechanistic Research

In vivo animal models are indispensable for understanding the complex physiological and behavioral effects of this compound in a living organism. nih.govnih.govpharmaron.com

Rodent Models for Investigating Central Nervous System Effects

Rodents are frequently used to model the effects of compounds on the central nervous system (CNS). nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: In vivo studies in animals are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, as well as its pharmacological effects. nih.govresearchgate.net These studies help in predicting human dose regimens. nih.gov

Hyperhomocysteinemia Models: Pharmacological and dietary studies in rodents are used to investigate the effects of elevated homocysteine levels, which have been linked to neurotoxic insults and neurochemical abnormalities. nih.gov However, it is important to distinguish between the effects of the compound itself and those resulting from a dietary imbalance. nih.gov

Autism Spectrum Disorder (ASD) Models: As mentioned previously, propionic acid (PPA) can be used to create a rodent model of autism by inducing neurotransmitter imbalances and behavioral changes. nih.gov This allows for the in vivo testing of compounds aimed at mitigating these effects. nih.gov

Table 2: Types of Animal Models in Preclinical Research

| Model Type | Description | Example Application |

|---|---|---|

| Homologous | Identical to human physiology, pathology, and treatment in every way. | Ideal for predicting human responses. walshmedicalmedia.com |

| Isomorphic | Resembles the human disorder, but the disease has been induced. | Studying disease mechanisms and treatment effects. walshmedicalmedia.com |

| Predictive | Not identical to the human disorder but allows for predictions or comparisons. | Screening potential therapeutic agents. walshmedicalmedia.com |

| Transgenic | Genetically modified to express or lack specific genes. | Investigating the role of specific genes in disease and drug response. nih.gov |

Characterization of Neurochemical Changes in Brain Regions

The administration of this compound leads to significant and region-dependent alterations in brain neurochemistry, most notably a substantial increase in the levels of GABA. Studies in rat models have demonstrated that following administration, GABA levels can be elevated by as much as 300% over control values in synaptosomal fractions from all 11 brain regions examined. nih.gov The most pronounced effects are observed in the olfactory bulb, frontal cortex, and hippocampus, where maximum GABA elevations of 100-200% were reached 4-6 hours after injection. nih.gov In other regions, such as the corpus striatum, thalamus, hypothalamus, superior and inferior colliculus, substantia nigra, pons, medulla, and cerebellum, the increases in GABA were also significant, though less marked, with maximum increases of 30-60% over control being reached within 1-2 hours. nih.gov

This elevation of GABA is a direct result of the inhibition of GABA-T. nih.gov Research has shown that a sufficiently high dose of this compound can lead to a total and rapid inhibition of GABA-T across all brain regions. nih.gov This widespread enzymatic inhibition underscores the compound's potent and pervasive effect on the GABAergic system. The activity of the GABA-synthesizing enzyme, glutamate decarboxylase (GAD), is generally not significantly affected, further highlighting the specific action of this compound on GABA degradation. nih.gov

The following table summarizes the observed changes in GABA levels in various brain regions following the administration of this compound in preclinical rat models. nih.govnih.gov

| Brain Region | Maximum GABA Increase (over control) | Time to Maximum Increase |

| Olfactory Bulb | Up to 300% | 4-6 hours |

| Frontal Cortex | Up to 300% | 4-6 hours |

| Hippocampus | Up to 300% | 4-6 hours |

| Hypothalamus | Up to 300% | 6 hours |

| Tectum | Up to 300% | 6 hours |

| Substantia Nigra | Up to 300% | 6 hours |

| Cerebellum | Up to 300% | 6 hours |

| Corpus Striatum | 30-60% | 1-2 hours |

| Thalamus | 30-60% | 1-2 hours |

| Superior & Inferior Colliculus | 30-60% | 1-2 hours |

| Pons | 30-60% | 1-2 hours |

| Medulla | 30-60% | 1-2 hours |

Analysis of Electrophysiological Modulations

By increasing the concentration of the brain's primary inhibitory neurotransmitter, GABA, this compound is expected to modulate neuronal excitability. Enhanced GABAergic signaling generally leads to a dampening of neuronal firing rates, which can be observed through electrophysiological recordings. This inhibitory effect is central to the compound's potential therapeutic applications, particularly in conditions characterized by neuronal hyperexcitability, such as epilepsy. patsnap.com The increased availability of GABA at the synapse enhances the activity of GABAa receptors, leading to an influx of chloride ions and hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential.

Behavioral Phenotyping in Relation to Neurotransmitter Alterations

The significant elevation of GABA levels induced by this compound has been correlated with various behavioral changes in preclinical models. Research has demonstrated that the anticonvulsant effect of this compound against seizures induced by 3-mercaptopropionic acid parallels the time course of GABA elevation in synaptosomes. nih.gov However, other behavioral effects, such as hypothermia and antinociceptive responses, appear to be maximal at earlier time points and dissipate as GABA levels reach their peak. nih.gov This suggests a complex relationship between total GABA levels and specific behavioral outcomes, possibly indicating that this compound affects different functional pools of GABA within nerve terminals. nih.gov Studies have also investigated the correlation between drug-induced GABA increases and other pharmacological effects, noting that the relationship is not always straightforward and may be influenced by the compartmentalization of the neurotransmitter. nih.gov

Exploration of this compound in Preclinical Disease Models (Mechanistic Focus)

The ability of this compound to augment GABAergic inhibition has made it a valuable tool for investigating the mechanisms of various neurological disorders in preclinical models.

Epilepsy Models and Seizure Activity Modulation

Given its mechanism of action as a GABA-T inhibitor, this compound has been extensively studied in preclinical models of epilepsy. patsnap.com By increasing brain GABA levels, it enhances inhibitory neurotransmission, which is a key strategy for controlling seizures. patsnap.com Preclinical studies have shown that the anticonvulsant effects of this compound are correlated with the elevation of GABA in nerve terminals. nih.gov The compound has demonstrated efficacy in attenuating seizures induced by chemical convulsants like 3-mercaptopropionic acid. nih.gov The use of such GABA-elevating agents is a well-established approach in the development of antiepileptic drugs. wikipedia.org

Models of Neuropathic Pain and Neuroinflammatory Responses

The role of GABAergic signaling in pain modulation suggests that this compound could have applications in models of neuropathic pain. Neuropathic pain is often associated with central sensitization, a phenomenon involving neuronal hyperexcitability in the spinal cord and brain. By enhancing GABAergic inhibition, this compound could potentially counteract this hyperexcitability. Furthermore, neuroinflammation is increasingly recognized as a key contributor to the pathogenesis of neuropathic pain. nih.gov While direct evidence for this compound's effect on neuroinflammatory responses is still emerging, modulating neurotransmitter systems is a known strategy for influencing neuro-immune interactions.

Neurodegenerative Models and Neuroprotection Mechanisms

The potential neuroprotective effects of this compound are an area of active investigation. Neuronal hyperexcitability and excitotoxicity, processes in which excessive glutamate activity leads to cell death, are implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. nih.govresearchgate.net By increasing the levels of the inhibitory neurotransmitter GABA, this compound may help to counterbalance excitotoxic processes and offer a degree of neuroprotection. nih.govresearchgate.net The principle of enhancing inhibitory signaling to protect against neuronal damage is a recognized therapeutic strategy in the context of neurodegeneration. researchgate.net

Preclinical Pharmacodynamics and Pharmacokinetics in Animal Systems

The investigation of a drug candidate's interaction with a biological system (pharmacodynamics) and its journey through the body (pharmacokinetics) are fundamental aspects of preclinical research. lovelacebiomedical.orgijrpc.com These studies, conducted in animal models, provide crucial data on how a compound is absorbed, distributed, metabolized, and excreted (ADME), which helps in understanding its potential efficacy and safety profile before human trials. lovelacebiomedical.orgveteriankey.com

Absorption, Distribution, Metabolism, Excretion (ADME) in Animal Models

The ADME profile of a compound describes its fate within a living organism. These processes are critical in determining the onset, intensity, and duration of a drug's effect. lovelacebiomedical.orgveteriankey.com

Absorption: This initial step involves the movement of the compound from the site of administration into the bloodstream. lovelacebiomedical.org For orally administered drugs, absorption primarily occurs in the gastrointestinal tract. merckvetmanual.com The rate and extent of absorption can be influenced by factors such as the compound's solubility and the physiological environment of the gut. merckvetmanual.com

Distribution: Once in the bloodstream, the compound is distributed to various tissues and organs throughout the body. merckvetmanual.com Factors influencing distribution include blood flow to different tissues, the compound's ability to cross biological membranes, and its binding to plasma proteins. nih.gov The concentration of a compound in a specific tissue is not always indicative of its site of action. merckvetmanual.com

Metabolism: This process, also known as biotransformation, involves the chemical modification of the compound by the body, primarily in the liver. lovelacebiomedical.orgmerckvetmanual.com Metabolism often converts lipid-soluble compounds into more water-soluble forms, facilitating their excretion. veteriankey.com This transformation can lead to the formation of active or inactive metabolites. researchgate.net

Excretion: The final step is the removal of the compound and its metabolites from the body. lovelacebiomedical.org The primary routes of excretion are through the kidneys (urine) and the liver (bile and feces). merckvetmanual.comnih.gov

Preclinical ADME studies for compounds like this compound would typically involve administering the compound to animal models such as rats and dogs and then analyzing blood, urine, feces, and various tissues at different time points to determine the concentration of the parent compound and its metabolites. nih.govnih.gov

Table 1: Key ADME Parameters Investigated in Preclinical Animal Models

| Parameter | Description | Animal Models Commonly Used |

| Bioavailability | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Rats, Dogs, Mice nih.govnih.gov |

| Peak Plasma Concentration (Cmax) | The maximum concentration of the compound achieved in the plasma. | Rats, Dogs nih.gov |

| Time to Peak Plasma Concentration (Tmax) | The time at which Cmax is observed. | Rats, Dogs nih.gov |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Rats, Dogs, Mice nih.gov |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Rats, Dogs, Mice nih.gov |

| Elimination Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. | Mice nih.gov |

| Excretion Pathways | The routes by which the compound and its metabolites are eliminated from the body (e.g., renal, fecal). | Rats, Dogs nih.gov |

Target Engagement and Occupancy Studies in the Animal Brain

For compounds intended to act on the central nervous system, it is crucial to demonstrate that they can cross the blood-brain barrier and interact with their intended molecular target. meliordiscovery.com Target engagement and receptor occupancy studies are designed to provide this evidence. meliordiscovery.com

These studies often utilize techniques like positron emission tomography (PET) or ex vivo binding assays. In a typical ex vivo study, animals are administered the test compound, and at a specific time point, their brains are collected. The amount of the compound bound to its target receptor is then measured. nih.gov This allows researchers to establish a relationship between the administered dose, the concentration of the compound in the brain, and the percentage of target receptors that are occupied. meliordiscovery.comnih.gov

Understanding the level of receptor occupancy required for a therapeutic effect is a key goal of these studies. meliordiscovery.com For instance, studies on other compounds have shown that a certain percentage of receptor occupancy is necessary to observe a behavioral or physiological response. nih.gov These studies are critical for guiding dose selection in subsequent clinical trials.

Table 2: Methodologies for Target Engagement and Occupancy Studies

| Methodology | Description | Key Information Provided |

| Positron Emission Tomography (PET) | A non-invasive imaging technique that uses radiolabeled tracers to visualize and measure metabolic processes and receptor binding in the living brain. | In vivo receptor occupancy, regional brain distribution of the target. |

| Ex Vivo Autoradiography | Involves administering a radiolabeled compound to an animal, followed by sectioning the brain and exposing the sections to film to visualize the distribution of the radioligand. | High-resolution visualization of target distribution and occupancy. |

| Ex Vivo Binding Assays | After administration of the unlabeled test compound, the brain is removed, and the binding of a radiolabeled ligand to the target is measured in brain homogenates or sections. nih.gov | Percentage of receptor occupancy at a given dose and time point. nih.gov |

| LC-MS/MS-based methods | Liquid chromatography-tandem mass spectrometry can be used to measure the concentration of the drug and a tracer in the brain to determine receptor occupancy. meliordiscovery.com | Allows for the simultaneous use of multiple tracers in the same animal. meliordiscovery.com |

Metabolite Identification and Metabolic Pathways in Animal Species

Identifying the metabolites of a drug candidate and understanding the metabolic pathways involved are essential components of preclinical research. umich.edu This information helps to predict potential drug-drug interactions and to understand whether the metabolites are active, inactive, or potentially toxic. nih.gov

Metabolite identification studies typically involve administering the compound to animals and then analyzing biological samples (plasma, urine, feces) using techniques like liquid chromatography-mass spectrometry (LC-MS). umich.edu By comparing the mass spectra of the parent compound with those of the detected metabolites, researchers can elucidate the chemical structures of the metabolites.

Common metabolic reactions include oxidation, reduction, and hydrolysis (Phase I reactions), followed by conjugation with endogenous molecules such as glucuronic acid or sulfate (B86663) (Phase II reactions). nih.gov The enzymes responsible for these transformations, primarily the cytochrome P450 (CYP) family, are also identified. umich.edu

Comparative Studies Across Research Models

Translating findings from preclinical models to humans is a significant challenge in drug development. ijrpc.com Comparative studies across different research models, both in vitro and in vivo, are essential for building confidence in the translatability of preclinical data. sygnaturediscovery.comresearchgate.net

Translation of In Vitro Findings to In Vivo Observations

In vitro experiments, conducted in a controlled laboratory setting using isolated cells or tissues, provide initial insights into a compound's activity and mechanism of action. sygnaturediscovery.com However, the complex physiological environment of a living organism can significantly influence a compound's behavior. sygnaturediscovery.com Therefore, it is crucial to establish a correlation between in vitro findings and in vivo observations. nih.gov

This translation involves comparing the concentrations of the compound that produce an effect in vitro with the concentrations achieved in the body that lead to a therapeutic response in vivo. nih.gov Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool used to integrate in vitro and in vivo data to predict human efficacious doses. nih.gov

For instance, the in vitro potency of a compound at its target receptor can be correlated with its in vivo efficacy in an animal model of a particular disease. nih.gov A strong in vitro-in vivo correlation (IVIVC) increases the confidence that the preclinical findings will be relevant to humans.

Species-Specific Differences in this compound Research Outcomes

Different animal species can exhibit significant variations in how they absorb, distribute, metabolize, and excrete a compound. nih.govnih.gov These species-specific differences can impact the observed efficacy and safety of a drug candidate. Therefore, conducting studies in multiple animal species is a regulatory requirement and a scientific necessity. ijrpc.com

For example, the expression and activity of metabolic enzymes can vary considerably between species like rats, dogs, and humans. nih.gov A compound that is rapidly metabolized in rats may have a much longer half-life in dogs or humans. These differences can lead to different exposure levels and, consequently, different pharmacological and toxicological outcomes. nih.gov

By comparing the results from different animal models, researchers can identify potential species-specific issues and select the most appropriate animal model for predicting human outcomes. nih.gov This comparative approach is critical for the successful translation of preclinical research to the clinic.

Synthetic Methodologies and Chemical Derivatization of Aminooxyacetamide Hydrochloride

Established Synthetic Routes for Aminooxyacetamide Hydrochloride

The synthesis of this compound is typically achieved through a multi-step process involving the protection of the reactive aminooxy group, followed by amide bond formation and subsequent deprotection and salt formation. A common and established route begins with a protected form of hydroxylamine (B1172632), such as N-hydroxyphthalimide.

One established pathway involves the alkylation of N-hydroxyphthalimide with an α-haloacetamide, like 2-bromoacetamide. In this step, the N-hydroxyphthalimide acts as a nucleophile, displacing the bromide to form N-(2-oxo-2-aminoethoxy)phthalimide. This intermediate contains the core structure of aminooxyacetamide with the nitrogen atom of the aminooxy group protected by the phthaloyl group.

The subsequent step is the deprotection of the phthaloyl group. This is commonly achieved by hydrazinolysis, where the intermediate is treated with hydrazine (B178648) (N₂H₄). This reaction cleaves the phthaloyl group, yielding phthalhydrazide (B32825) as a byproduct and liberating the desired aminooxyacetamide. The free base, 2-(aminooxy)acetamide, is then converted to its hydrochloride salt. This is typically accomplished by treating a solution of the base in a suitable organic solvent, such as methanol (B129727) or ethanol, with hydrochloric acid (HCl). The final product, this compound, precipitates from the solution and can be isolated by filtration and drying nih.govnih.gov.

An alternative approach involves the direct reaction of hydroxylamine or its hydrochloride salt with an activated acetic acid derivative. However, the high reactivity of the aminooxy group can lead to side reactions, making the protected-group strategy generally more reliable for achieving higher purity and yield nih.gov. The final conversion to a hydrochloride salt is a standard procedure in pharmaceutical chemistry to improve the stability and solubility of amine-containing compounds google.com.

Advancements in Synthetic Approaches and Yield Optimization

A key area for optimization is the systematic investigation of reaction conditions for each synthetic step. This includes evaluating various solvents, bases, temperatures, and reaction times to identify the optimal parameters that maximize the conversion of starting materials to the desired product while minimizing the formation of impurities nih.gov. For instance, in the amide bond formation step, different coupling agents can be explored to improve efficiency and reduce the need for harsh reaction conditions nih.gov.

Another focus of advancement is the purification process. While simple precipitation and filtration are common, developing a robust recrystallization procedure is crucial for achieving high purity on a larger scale. This involves screening different solvent systems to find one that effectively removes residual starting materials and byproducts, resulting in a final product with high chemical and isomeric purity nih.gov.

Furthermore, modern synthetic chemistry emphasizes the use of "green" or sustainable methods. This could involve using less hazardous reagents, reducing the number of synthetic steps (process intensification), and employing catalytic methods to replace stoichiometric reagents google.com. For example, flow chemistry reactors offer advantages over traditional batch processing, including better temperature control, faster reaction times, and improved safety, which can lead to higher yields and purity nih.gov. These principles are applied to optimize the synthesis of compounds like this compound, ensuring a reliable and efficient manufacturing process.

Development of this compound Analogs and Derivatives

Rational Design of Modified Structures

The development of analogs and derivatives of a lead compound like this compound is guided by the principles of rational drug design. The primary goal is to systematically modify the chemical structure to enhance desired pharmacological properties, such as potency and selectivity, while minimizing undesirable effects. This process often begins with the lead compound, which has a known, albeit modest, biological activity.

For inhibitors of γ-aminobutyric acid transaminase (GABA-T), the design strategy often involves modifying a core scaffold that mimics the natural substrate, GABA nih.goveurekaselect.com. In the case of aminooxyacetamide, the core structure provides a foundation for derivatization. Scientists create a library of analogs by introducing various substituents at different positions on the molecule. For example, the terminal amide nitrogen or the carbon backbone can be substituted with various chemical groups to probe the structure-activity relationship nih.govnih.gov.

Computational methods, such as molecular docking, are frequently employed to predict how newly designed analogs will bind to the active site of the target enzyme, like GABA-T researchgate.net. These in silico studies help prioritize which derivatives are most likely to be successful, making the synthetic effort more efficient. The design process also considers pharmacokinetic properties; modifications may be introduced to improve a molecule's ability to cross the blood-brain barrier, a crucial step for drugs targeting the central nervous system nih.gov. By combining knowledge of the target's biology with chemical synthesis and computational modeling, researchers can rationally design novel derivatives with improved therapeutic potential mdpi.com.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of aminooxyacetamide, these studies aim to identify the key molecular features responsible for the inhibition of GABA-T and to guide the synthesis of more potent and selective inhibitors nih.govnih.gov.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is required for its biological activity. For GABA-T inhibitors derived from or related to aminooxyacetamide, SAR studies have helped to define these critical features.

The core GABA-mimetic structure is paramount. Studies on related GABAergic compounds have shown that a moiety containing a primary amine or a group that can be positively charged, like the aminooxy group, is often necessary for recognition and binding at the active site of GABA-related proteins nih.gov. This group mimics the primary amine of GABA itself. The acetamide (B32628) linker (-C(O)NH-) provides a specific spatial arrangement and hydrogen bonding capability that influences the orientation of the molecule within the enzyme's active site.

Furthermore, SAR studies on related GABA uptake inhibitors have demonstrated that attaching a lipophilic side chain to the core structure is often crucial for potency researchgate.netacs.org. This lipophilic moiety can interact with hydrophobic pockets within the target protein, enhancing binding affinity. Therefore, the key pharmacophoric elements for this class of compounds are typically the GABA-mimetic core with its potential positive charge, a specific linker, and a well-positioned lipophilic group nih.govnih.gov.

The systematic modification of a lead compound's structure and the subsequent evaluation of the biological activity of the resulting analogs provide direct insight into the SAR. For compounds targeting the GABA system, even small changes can have a significant impact on potency and selectivity nih.gov.

Studies on related 4-aminobutanamide (B1198625) derivatives, which also target GABA transporters, illustrate this principle clearly. By keeping the core amide structure constant and varying the substituents on a terminal aromatic ring, researchers can map out the effects of different chemical groups. For example, the introduction of various substituents at different positions on a diphenylmethyl group attached to the amide can significantly alter the inhibitory activity against different GABA transporter subtypes (mGAT1-4).

The following table, based on data from a study on 4-aminobutanamide derivatives, demonstrates how structural modifications influence inhibitory potency (expressed as pIC₅₀, the negative log of the half-maximal inhibitory concentration). A higher pIC₅₀ value indicates greater potency.

| Compound | Substituent (R) | mGAT1 (pIC₅₀) | mGAT2 (pIC₅₀) | mGAT3 (pIC₅₀) | mGAT4 (pIC₅₀) |

|---|---|---|---|---|---|

| Base Structure | H | 4.75 | < 4.0 | < 4.0 | 4.58 |

| Analog 1 | 4-Cl | 5.03 | 4.53 | 4.34 | 5.23 |

| Analog 2 | 3,4-diCl | 5.15 | 4.76 | 4.33 | 5.13 |

| Analog 3 | 4-CF₃ | 4.97 | 4.44 | 4.23 | 5.11 |

| Analog 4 | 4-CH₃ | 4.86 | 4.37 | 4.31 | 4.88 |

Data is illustrative and based on findings for 4-aminobutanamide derivatives as reported in the European Journal of Medicinal Chemistry. nih.gov

The data reveals that adding a single chlorine atom at the 4-position (Analog 1) increases potency across all transporter subtypes compared to the unsubstituted compound. Adding a second chlorine (Analog 2) further increases potency at mGAT1 and mGAT2. These findings suggest that electron-withdrawing and lipophilic groups on the aromatic ring are favorable for activity. Such SAR data is invaluable for guiding the next round of drug design, allowing chemists to focus on substitutions that are most likely to yield a more effective drug candidate nih.govnih.gov.

Analytical Techniques for Aminooxyacetamide Hydrochloride Research

Chromatographic Methods for Quantification and Purity Assessment

Chromatography is a cornerstone for the analytical assessment of aminooxyacetamide hydrochloride, enabling the separation of the compound from impurities, starting materials, and degradation products. The choice of chromatographic technique depends on the analyte's properties and the analytical goal.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantification and purity assessment of non-volatile and thermally sensitive compounds like this compound. Due to the compound's high polarity and lack of a strong chromophore, specific HPLC methods are required for effective analysis.

While detailed, published HPLC methods specifically for this compound are not widely available, a typical approach would involve reverse-phase (RP) or hydrophilic interaction liquid chromatography (HILIC).

Reverse-Phase (RP-HPLC): For RP-HPLC, a C18 column is common, but the high polarity of this compound might lead to poor retention. To overcome this, ion-pairing agents could be added to the mobile phase to enhance interaction with the stationary phase.

Hydrophilic Interaction Liquid Chromatography (HILILC): HILIC is often better suited for highly polar compounds. A HILIC column with a mobile phase consisting of a high percentage of an organic solvent (like acetonitrile) and a small amount of aqueous buffer would provide better retention and separation.

Detection can be challenging due to the absence of significant UV-absorbing groups. Therefore, detection might be achieved at low UV wavelengths (around 200-210 nm) or by using more universal detectors like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or by coupling the HPLC system to a mass spectrometer (LC-MS). biorxiv.org

Table 1: Theoretical HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions for a Polar Analyte |

|---|---|

| Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase (RP) with Ion-Pairing |

| Stationary Phase (Column) | HILIC: Amide, Diol, or bare silica (B1680970) columnRP: C18 or C8 column |

| Mobile Phase | HILIC: Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate)RP: Water/Methanol (B129727) or Acetonitrile with ion-pairing agent (e.g., TFA) |

| Detection | UV (at low λ, ~200-210 nm), Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Column Temperature | Ambient to 40 °C |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the salt form (hydrochloride) and the inherent polarity and low volatility of the aminooxyacetamide molecule, direct analysis by GC is generally not feasible.

To make aminooxyacetamide amenable to GC analysis, a derivatization step is necessary. This chemical modification process converts the polar functional groups (amine and amide) into less polar, more volatile derivatives. A common approach for compounds with active hydrogens is silylation.

However, specific GC methodologies and derivatization protocols developed explicitly for this compound are not documented in available research. If a method were to be developed, it would involve optimizing the derivatization reaction (reagent, temperature, time) and the GC conditions (column, temperature program) to ensure complete reaction and sharp, well-resolved peaks for the resulting derivative.

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio in an electric field, making it an excellent technique for analyzing charged, polar compounds like this compound. Its high efficiency, minimal sample consumption, and rapid analysis times are significant advantages.

Research has shown that CE is effective for separating complex mixtures of N-substituted glycine (B1666218) peptoids, a class of molecules where aminooxyacetamide can be incorporated as a functional group. researchgate.netresearchgate.net This suggests that CE is a viable method for analyzing the parent compound. A typical CE method, likely Capillary Zone Electrophoresis (CZE), would use a background electrolyte (BGE) at a low pH to ensure the primary amine of aminooxyacetamide is protonated, imparting a positive charge and allowing for migration and separation.

Table 2: Potential Capillary Electrophoresis Parameters

| Parameter | Typical Conditions for Small Cationic Analyte |

|---|---|

| Mode | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused-silica capillary (untreated) |

| Background Electrolyte (BGE) | Low pH buffer (e.g., phosphate (B84403) or citrate (B86180) buffer, pH 2.5-4.5) |

| Voltage | 15 - 30 kV |

| Temperature | 20 - 30 °C |

| Detection | Direct UV (at low λ) or Indirect UV; Mass Spectrometry (CE-MS) |

Spectroscopic Techniques for Characterization and Detection

Spectroscopic techniques are indispensable for the structural elucidation and detection of this compound, often used in conjunction with chromatographic methods.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions. The aminooxyacetamide molecule lacks extensive conjugation or aromatic rings, which are typically required for strong absorption in the 220-800 nm range. The carbonyl group of the amide is the primary chromophore but is expected to exhibit only a weak absorption at very low wavelengths (below 220 nm). Therefore, UV-Vis spectroscopy is of limited use for direct quantification or characterization unless working at the edge of the UV range, where interference from solvents and other components can be a significant issue.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and specific, making it ideal for identifying and quantifying trace amounts of substances. When coupled with a separation technique like HPLC (LC-MS) or CE (CE-MS), it provides definitive identification of the separated components.

Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the parent ion. For aminooxyacetamide, fragmentation would likely involve the cleavage of the C-C, C-N, and N-O bonds. LC-MS/MS studies have successfully identified and characterized larger oligosaccharides and proteins that were chemically modified with an aminooxyacetamide group, confirming the utility of this technique for detecting the moiety. biorxiv.orgpnas.org In one patent, a larger molecule synthesized using 2-aminooxyacetamide hydrochloride as a starting material was analyzed by MS, showing expected mass peaks. google.com

Table 3: Predicted Mass Spectrometry Data for Aminooxyacetamide

| Parameter | Predicted Value/Observation |

|---|---|

| Chemical Formula | C₂H₆N₂O₂ |

| Monoisotopic Mass | 90.0429 Da |

| Ionization Mode | ESI (Positive) |

| Parent Ion (MS1) | [M+H]⁺ = 91.0502 m/z |

| Potential MS/MS Fragments | Fragments resulting from neutral loss of H₂O, NH₃, CO |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily proton (¹H) and carbon-13 (¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

In a typical structural elucidation process, both ¹H and ¹³C NMR spectra are acquired. The ¹H NMR spectrum reveals the number of different types of protons, their relative numbers, and their proximity to other protons through spin-spin coupling. For this compound, one would expect to observe distinct signals for the protons on the methylene (B1212753) (-CH₂-) group, the aminooxy (-ONH₂) group, and the amide (-CONH₂) group. The chemical shifts of these protons are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The chemical shifts of the carbonyl carbon in the acetamide (B32628) group and the methylene carbon are particularly diagnostic.

While specific, experimentally-derived NMR data for this compound is not widely available in the public domain, a hypothetical set of chemical shifts can be predicted based on the known effects of its functional groups. The presence of the hydrochloride salt would likely influence the chemical shifts of nearby protons, particularly those of the aminooxy group, due to protonation.

Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Type | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~170 |

| Methylene (-CH₂-) | ~4.5 | ~75 |

| Aminooxy (-ONH₃⁺) | ~11.0 (broad) | - |

| Amide (-NH₂) | ~8.0 and ~7.5 (two signals due to restricted rotation) | - |

Note: These are estimated values and may vary depending on the solvent and experimental conditions. The broadness of the -ONH₃⁺ signal is expected due to exchange with the solvent and quadrupolar effects of the nitrogen atom.

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), would be employed to definitively assign these signals and confirm the connectivity between protons and carbons, thus providing unequivocal structural proof. For instance, an HMBC experiment would show correlations between the methylene protons and the carbonyl carbon, confirming their linkage through the oxygen atom.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often rapid approach for the detection of electroactive species. This compound, containing an aminooxy functional group, is potentially amenable to electrochemical detection, likely through an oxidation process. The development of an electrochemical sensor for this compound would involve identifying a suitable electrode material and optimizing the detection conditions.

Various types of electrochemical techniques could be employed, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), and amperometry. CV would be used to study the electrochemical behavior of this compound and to determine its oxidation potential. DPV is a more sensitive technique often used for quantitative analysis, as it minimizes the background current.

The performance of an electrochemical sensor is characterized by several key parameters, including its linear range, limit of detection (LOD), sensitivity, and selectivity. While specific research on the electrochemical detection of this compound is limited, we can consider the performance of electrochemical sensors for other small molecules with similar functional groups, such as amino acids or other amine-containing compounds. nih.gov

Illustrative Performance Characteristics of an Electrochemical Sensor for a Small Molecule

| Parameter | Illustrative Value | Technique |

| Linear Range | 0.1 µM - 100 µM | Differential Pulse Voltammetry (DPV) |

| Limit of Detection (LOD) | 0.05 µM | Differential Pulse Voltammetry (DPV) |

| Sensitivity | 1.5 µA/µM | Amperometry |

| Response Time | < 5 seconds | Amperometry |

Note: These values are for illustrative purposes and would need to be experimentally determined for this compound.

The selectivity of the sensor would be a critical aspect to address, especially when analyzing complex samples. This can be achieved by modifying the electrode surface with specific recognition elements, such as molecularly imprinted polymers (MIPs) or enzymes, that can selectively bind to this compound.

Bioanalytical Method Development for Measuring this compound in Biological Samples (Non-Human)

The quantification of this compound in non-human biological samples, such as plasma or tissue homogenates, is essential for pharmacokinetic and metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and wide dynamic range. researchgate.netspringernature.com

A typical LC-MS/MS method for this compound would involve several key steps:

Sample Preparation: The first step is to extract the analyte from the complex biological matrix. This is crucial to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). For a small, polar molecule like this compound, a mixed-mode SPE might be effective.

Chromatographic Separation: The extracted sample is then injected into a liquid chromatograph. A hydrophilic interaction liquid chromatography (HILIC) column would likely be suitable for retaining and separating the polar this compound from other components. The mobile phase would typically consist of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer.

Mass Spectrometric Detection: The analyte is then ionized, typically using electrospray ionization (ESI) in positive ion mode, and detected by a tandem mass spectrometer. The high selectivity of MS/MS is achieved through multiple reaction monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented, and a specific product ion is monitored for quantification.

The development and validation of a bioanalytical method must adhere to strict regulatory guidelines. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Representative Validation Parameters for an LC-MS/MS Method

| Validation Parameter | Acceptance Criteria | Illustrative Result for a Small Molecule Assay |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² = 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | 88.9% - 112.5% |

| Precision (Intra- and Inter-day) | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) | CV ≤ 10.2% |

| Recovery | Consistent and reproducible | 85% - 95% |

| Matrix Effect | Within acceptable limits (typically 85-115%) | Within 90-110% |

| Stability (Freeze-thaw, short-term, long-term) | Analyte concentration within ±15% of initial | Stable under tested conditions |

Note: These parameters and results are illustrative and based on typical requirements for bioanalytical method validation for small molecules in non-human plasma.

The successful development and validation of such a bioanalytical method would enable the reliable quantification of this compound in preclinical studies, providing crucial data to understand its pharmacokinetic profile.

Advanced Research Perspectives and Future Directions

Aminooxyacetamide Hydrochloride as a Probe for Investigating GABAergic System Dynamics

This compound serves as a critical research tool for perturbing and studying the γ-aminobutyric acid (GABA) system. By irreversibly inhibiting GABA transaminase (GABA-T), the primary enzyme for GABA catabolism, it allows researchers to elevate GABA concentrations in nervous tissue in a controlled manner. wikipedia.orgwikipedia.org This elevation is a powerful method for exploring the downstream consequences of increased GABAergic tone.

One key area of investigation is the phenomenon of nonvesicular GABA release. Studies using GABA-T inhibitors have shown that the resulting increase in cytosolic GABA can cause the GABA transporters (GATs) to operate in reverse, releasing GABA into the extracellular space. jneurosci.org This transporter-mediated efflux is a distinct mechanism from traditional synaptic vesicle release and plays a significant role in neuronal inhibition. jneurosci.org Using this compound, researchers can induce this state and investigate how this form of GABA release modulates neural circuits and contributes to both physiological and pathophysiological conditions.

Furthermore, advanced biosensor technology, such as implantable probes capable of simultaneous, real-time measurement of glutamate (B1630785) and GABA, can be paired with the administration of this compound. nih.govnih.gov This combination allows for precise tracking of the dynamic interplay between excitatory and inhibitory neurotransmitter systems following GABA-T inhibition, offering unprecedented insight into homeostatic mechanisms in the brain. nih.govacs.org

Exploration of Novel Biochemical Targets Beyond GABA-T

A significant and expanding area of research is the identification of biochemical targets of this compound and its parent compound, aminooxyacetic acid (AOAA), beyond GABA-T. Evidence strongly suggests that these compounds are not entirely specific. AOAA is known to be a general inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. wikipedia.org It functions by forming stable oxime complexes with the PLP cofactor, thereby inactivating the enzyme. wikipedia.org

This mechanism leads to several notable off-target effects, which represent novel avenues for research.

Aspartate Aminotransferase (AAT): AOAA inhibits AAT, a crucial enzyme in the malate-aspartate shuttle. wikipedia.orgnih.gov This shuttle is vital for transporting NADH reducing equivalents from the cytosol into the mitochondria. Inhibition disrupts cellular energy metabolism, a state that has been likened to hypoglycemia, and can be particularly impactful in cells with high energy demands like neurons and certain cancer cells. wikipedia.orgnih.gov

Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CSE): These enzymes, also PLP-dependent, are key players in the transsulfuration pathway that produces hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. AOAA has been shown to inhibit both CBS and CSE. caymanchem.com

Dual Anticonvulsant Mechanism: Research on AOAA has indicated a dual mechanism for its anticonvulsant action. One mechanism is clearly linked to the elevation of brain GABA levels, while a second, distinct non-GABA-related mechanism has also been observed. nih.gov This second mechanism is maximally effective at a different time point post-administration, suggesting the involvement of an entirely different target or pathway that warrants further investigation. nih.gov

| Target Enzyme | Pathway Affected | Potential Consequence of Inhibition |

| GABA Transaminase (GABA-T) | GABA Catabolism | Increased brain GABA levels. wikipedia.org |

| Aspartate Aminotransferase (AAT) | Malate-Aspartate Shuttle | Impaired mitochondrial energy metabolism. wikipedia.orgnih.gov |

| Cystathionine β-synthase (CBS) | Transsulfuration (H₂S production) | Altered hydrogen sulfide signaling. caymanchem.com |

| Cystathionine γ-lyase (CSE) | Transsulfuration (H₂S production) | Altered hydrogen sulfide signaling. caymanchem.com |

Computational Chemistry and In Silico Approaches in this compound Research

Computational chemistry provides powerful tools to investigate this compound at the molecular level, offering insights that are difficult to obtain through experimental methods alone. mdpi.com These in silico approaches are crucial for understanding its binding mechanism and for guiding the design of new, more selective inhibitors. nih.gov

Molecular docking is a computational technique used to predict how a ligand, such as this compound, binds to the active site of a target protein like GABA-T. nih.gov The process involves generating a three-dimensional model of the protein, often through homology modeling if a crystal structure is unavailable, and then computationally "docking" the ligand into the binding pocket. nih.govnih.gov The simulation scores the different binding poses based on factors like binding energy, identifying the most stable and likely interaction. researchgate.net

For this compound, docking studies could elucidate the specific amino acid residues within the GABA-T active site that form hydrogen bonds, salt bridges, or other interactions with the inhibitor. researchgate.net Following docking, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of the protein and ligand over time, providing a dynamic view of the binding stability. nih.govnih.gov These simulations can confirm the stability of the docked pose and calculate binding free energies, offering a more accurate prediction of the inhibitor's potency. mdpi.com Such studies are essential for understanding how the compound achieves its irreversible inhibition and for comparing its binding to that of other known inhibitors like vigabatrin. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For this compound research, a QSAR study would involve synthesizing a library of related analogues with slight modifications to the core structure. The inhibitory activity of each analogue against GABA-T would be measured experimentally.

Subsequently, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each molecule. QSAR models, often built using machine learning algorithms, are then developed to correlate these descriptors with the observed inhibitory activity. acs.orgfda.gov A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts to design more potent and selective inhibitors. mdpi.com This approach is particularly valuable for optimizing lead compounds and can significantly reduce the time and cost associated with preclinical drug development. mdpi.com

Methodological Refinements in Preclinical Studies Utilizing this compound

The quality and resolution of data from preclinical studies are constantly improving due to methodological refinements. When studying a compound like this compound, these advancements are critical for a deeper understanding of its effects. Traditional preclinical studies involve a range of techniques from in vitro enzyme inhibition assays to in vivo behavioral models in animals. nih.gov

A key area of advancement is in neurochemical monitoring. The development of novel, microwire-based biosensor probes allows for the simultaneous, real-time measurement of multiple neurotransmitters, such as glutamate and GABA, directly in the brain of a living animal. nih.govnih.gov Utilizing these probes in studies with this compound would enable researchers to observe the precise temporal dynamics of GABA elevation and its immediate impact on the excitatory-inhibitory balance within specific neural circuits. acs.org This offers a significant improvement over methods that require tissue homogenization and provides a much more detailed picture of the compound's neurochemical effects.

Furthermore, advances in "omics" technologies, such as proteomics and transcriptomics, are being applied to understand the broader impact of drug candidates. biorxiv.org In the context of this compound research, these methods could be used to identify all the proteins and genes whose expression is altered following treatment, providing an unbiased view of its on-target and off-target effects and potentially revealing previously unknown mechanisms of action. biorxiv.org

Unanswered Questions and Emerging Areas in this compound Research

Despite decades of research on GABA-T inhibitors, many questions remain, representing fertile ground for future investigation.

Target Specificity: A primary unanswered question is the full spectrum of off-target effects of this compound. While its impact on GABA-T is well-established, the functional consequences of inhibiting other PLP-dependent enzymes like AAT, CBS, and CSE are not fully understood. wikipedia.orgcaymanchem.com Future research must focus on developing more selective inhibitors to disentangle these effects.

Therapeutic Potential Beyond Epilepsy: While GABA-T inhibitors are known for their anticonvulsant properties, their potential in other therapeutic areas is an emerging field. wikipedia.org By increasing brain GABA, these compounds may have applications in treating substance use disorders, anxiety, and neurodegenerative diseases where excitotoxicity is a contributing factor. patsnap.com

Mechanisms of Neurotoxicity: At high doses, compounds like AOAA can exhibit neurotoxicity. wikipedia.org The precise mechanisms, whether through excessive GABAergic inhibition, disruption of cellular energy metabolism via AAT inhibition, or other off-target effects, need to be fully elucidated. wikipedia.orgnih.gov

Role in Non-neuronal Tissues: GABA and GABA-T are present in non-neuronal tissues, including plants and various mammalian organs. oup.com The physiological role of the GABA shunt in these peripheral tissues and the consequences of its inhibition by compounds like this compound are largely unexplored.

Fundamental Biology of GABA-T: The extreme rarity of diagnosed GABA-T deficiency in humans suggests the enzyme is critical for development, but it also raises fundamental questions about its role. nih.gov Studying potent inhibitors like this compound can continue to provide insights into the fundamental biological importance of this enzyme. nih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing aminooxyacetamide hydrochloride, and how can purity be validated?

this compound synthesis typically involves nucleophilic substitution between aminooxy precursors (e.g., hydroxylamine derivatives) and chloroacetamide in polar solvents like ethanol or water under reflux (60–80°C). A base such as triethylamine may be used to neutralize HCl byproducts . Purity validation requires HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and NMR (¹H/¹³C) to confirm absence of unreacted starting materials or side products like N-alkylated derivatives .

Q. How can researchers mitigate cytotoxicity when testing this compound in cell-based assays?

Pre-treat cells with antioxidants (e.g., N-acetylcysteine) to counteract reactive oxygen species (ROS) generated by the compound. Use concentration ranges determined via MTT assays (typical IC₅₀: 10–50 µM) and limit exposure time to <24 hours to preserve viability .

Q. What analytical techniques are recommended for characterizing this compound’s stability under varying pH conditions?

Conduct accelerated stability studies using UV-Vis spectroscopy (λmax ~260 nm) and mass spectrometry. Buffer solutions (pH 2–9) at 37°C over 72 hours reveal degradation kinetics. Hydrolysis is predominant at alkaline pH (>7), forming oxamic acid derivatives .

Advanced Research Questions

Q. How can contradictions in bioactivity data for this compound across studies be resolved?

Discrepancies often arise from differences in cell lines (e.g., HeLa vs. HEK293) or assay protocols. Standardize assays using ISO-certified reagents and include positive controls (e.g., cisplatin for cytotoxicity). Meta-analysis of dose-response curves (GraphPad Prism) and hierarchical clustering can identify outlier datasets .

Q. What experimental design strategies optimize this compound’s efficacy in enzyme inhibition studies?

Use factorial design (e.g., 3² design) to test variables like inhibitor concentration (5–100 µM) and pre-incubation time (0–60 minutes). For γ-aminobutyric acid transaminase (GABA-T) inhibition, measure residual activity via coupled assays with NADH oxidation at 340 nm .

Q. How does this compound’s mechanism differ in prokaryotic vs. eukaryotic systems?

In E. coli, it disrupts alanine racemase (Ki ~2.5 µM), impairing cell wall synthesis. In mammalian cells, it inhibits aspartate aminotransferase (IC₅₀ ~15 µM), altering TCA cycle flux. Use CRISPR-edited knockout models (e.g., AATF⁻/⁻ cells) to isolate target-specific effects .

Methodological Considerations

Q. What protocols ensure reproducibility in pharmacokinetic studies of this compound?

Q. How can researchers address solubility challenges in formulation development?

Use co-solvents (PEG-400/ethanol, 30:70 v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance aqueous solubility (>5 mg/mL). Characterize via phase-solubility diagrams and DSC to confirm complex formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.